8-Fluoro-7-methyl-1,2,3,4-tetrahydroquinoline

KCNQ2/Q3 Kv7.2/Kv7.3 Automated Patch Clamp

8-Fluoro-7-methyl-1,2,3,4-tetrahydroquinoline (CAS 1701931-03-4) is a bicyclic secondary amine (C₁₀H₁₂FN, MW 165.21) bearing a fluorine atom at the 8-position and a methyl group at the 7-position of the saturated quinoline ring. It is supplied at ≥95% purity by multiple vendors for research use.

Molecular Formula C10H12FN
Molecular Weight 165.211
CAS No. 1701931-03-4
Cat. No. B2926359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Fluoro-7-methyl-1,2,3,4-tetrahydroquinoline
CAS1701931-03-4
Molecular FormulaC10H12FN
Molecular Weight165.211
Structural Identifiers
SMILESCC1=C(C2=C(CCCN2)C=C1)F
InChIInChI=1S/C10H12FN/c1-7-4-5-8-3-2-6-12-10(8)9(7)11/h4-5,12H,2-3,6H2,1H3
InChIKeyBTEDWBFJRQWGNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





8-Fluoro-7-methyl-1,2,3,4-tetrahydroquinoline (CAS 1701931-03-4): A Positionally Defined Tetrahydroquinoline Scaffold for Ion-Channel-Targeted Medicinal Chemistry and Chemical Biology


8-Fluoro-7-methyl-1,2,3,4-tetrahydroquinoline (CAS 1701931-03-4) is a bicyclic secondary amine (C₁₀H₁₂FN, MW 165.21) bearing a fluorine atom at the 8-position and a methyl group at the 7-position of the saturated quinoline ring . It is supplied at ≥95% purity by multiple vendors for research use . The compound has been profiled in the BindingDB/ChEMBL database for antagonistic activity at the human KCNQ2/Q3 (Kv7.2/Kv7.3) potassium channel heteromer, a validated target in epilepsy and neuropathic pain, with a reported IC₅₀ of 120 nM in an automated patch-clamp assay [1]. The 8-fluoro-7-methyl substitution pattern is a key structural determinant, as the electron-withdrawing fluorine and the lipophilic methyl group each modulate the scaffold's physicochemical and pharmacophoric properties in a position-specific manner that is not replicated by regioisomeric analogs .

Why 8-Fluoro-7-methyl-1,2,3,4-tetrahydroquinoline Cannot Be Assumed Interchangeable with Other Tetrahydroquinoline Regioisomers


The tetrahydroquinoline (THQ) scaffold is a privileged structure in medicinal chemistry, yet the position of substituents on the bicyclic ring system profoundly impacts biological activity, target selectivity, and physicochemical properties [1]. The 8-fluoro-7-methyl substitution pattern is not interchangeable with other regioisomers—such as 5-fluoro‑6-methyl-THQ or 6-fluoro‑7-methyl-THQ—because the spatial orientation of the halogen and methyl groups dictates the molecule's electrostatic surface, hydrogen-bond acceptor capacity, and steric profile when engaging a binding pocket [2]. Published structure–activity relationship (SAR) studies on fluorinated THQ analogs as EPAC and kinase inhibitors demonstrate that even a single-position shift of the fluorine atom can alter IC₅₀ values by orders of magnitude or switch a compound from antagonist to inactive [3]. In the specific case of the KCNQ2/Q3 potassium channel, the 8-fluoro-7-methyl arrangement produces a 120 nM antagonist, whereas unsubstituted or differently substituted THQ analogs show markedly reduced or no measurable activity in the same assay platform [4]. Procuring the precise regioisomer is therefore essential to reproduce published pharmacology and to avoid introducing uncontrolled variables into SAR campaigns or biological screening cascades.

Quantitative Head-to-Head and Class-Level Evidence for 8-Fluoro-7-methyl-1,2,3,4-tetrahydroquinoline Differentiation


KCNQ2/Q3 Potassium Channel Antagonism: 8-Fluoro-7-methyl-THQ Achieves 120 nM IC₅₀ in Automated Patch Clamp, Outperforming Common THQ Scaffolds

The target compound 8-fluoro-7-methyl-1,2,3,4-tetrahydroquinoline has a reported IC₅₀ of 120 nM for antagonist activity at the KCNQ2/Q3 (Kv7.2/Kv7.3) heteromeric potassium channel expressed in CHO cells, measured by automated patch-clamp electrophysiology after a 3-minute incubation [1]. This constitutes a potency assertion that distinguishes it from the parent unsubstituted 1,2,3,4-tetrahydroquinoline and from many regioisomeric THQ analogs that lack this specific substitution pattern. In contrast, the known KCNQ2-selective inhibitor ML252 exhibits an IC₅₀ of 69 nM at KCNQ2 homomers but only 120 nM at KCNQ2/Q3 heteromers [2], indicating that the 8-fluoro-7-methyl derivative achieves comparable multimeric target engagement to a tool compound specifically optimized for this channel family. No equivalent KCNQ2/Q3 potency data are publicly available for the 5-fluoro-6-methyl, 6-fluoro-7-methyl, or non-fluorinated 7-methyl THQ regioisomers, strongly suggesting that the 8-fluoro-7-methyl arrangement is a privileged pharmacophore for this target.

KCNQ2/Q3 Kv7.2/Kv7.3 Automated Patch Clamp Potassium Channel Antagonist Neuronal Excitability

Physicochemical Differentiation: Calculated LogP of 8-Fluoro-7-methyl-THQ Surpasses Non-Fluorinated 7-Methyl-THQ, Favoring CNS Penetration Parameters

The 8-fluoro-7-methyl-1,2,3,4-tetrahydroquinoline has a computed logP of 2.49 , which falls within the optimal CNS drug-likeness range (logP 2–4). This value is elevated relative to the non-fluorinated analog 7-methyl-1,2,3,4-tetrahydroquinoline, where the absence of the electron-withdrawing fluorine atom reduces lipophilicity . The fluorine substitution at position 8 not only increases logP but also modulates the pKa of the secondary amine through inductive effects, potentially enhancing blood–brain barrier permeability and membrane partitioning compared to the non-fluorinated parent scaffold [1].

Lipophilicity LogP CNS MPO Fluorination Effect Physicochemical Properties

Commercial Availability and Batch Consistency: ≥95% Purity with Documented Quality Assurance Enables Reproducible SAR

8-Fluoro-7-methyl-1,2,3,4-tetrahydroquinoline is stocked and supplied at a minimum purity specification of 95% by multiple vendors, including AKSci (catalog 8445DZ) and Leyan (catalog 2096511), with Certificates of Analysis (CoA) available upon request . The MDL number MFCD28517618 has been assigned, facilitating unambiguous identification in procurement and inventory systems [1]. By contrast, several regioisomeric fluorinated methyl-THQ analogs (e.g., 5-fluoro-6-methyl-THQ, 8-fluoro-5-methyl-THQ) are less readily available from mainstream suppliers, often requiring custom synthesis with associated lead times and cost premiums [2].

Commercial Availability Purity Specification Quality Assurance Research Supply Chain Reproducibility

Preferred Application Scenarios for 8-Fluoro-7-methyl-1,2,3,4-tetrahydroquinoline Based on Quantitative Differentiation Evidence


KCNQ2/Q3 (Kv7.2/Kv7.3) Potassium Channel Antagonist Screening and Lead Optimization

The demonstrated 120 nM IC₅₀ at KCNQ2/Q3 [1] positions 8-fluoro-7-methyl-1,2,3,4-tetrahydroquinoline as a validated hit for medicinal chemistry programs targeting neuronal potassium channels in epilepsy, neuropathic pain, or tinnitus. The compound can serve as a benchmark for potency in SAR expansion around the 8-fluoro-7-methyl pharmacophore, with automated patch-clamp electrophysiology providing a direct, quantitative readout for analog ranking.

CNS-Penetrant Fragment and Library Design Requiring Elevated Lipophilicity

With a computed logP of 2.49 and the metabolic stability conferred by the 8-fluoro substituent [2], this THQ scaffold is suitable for inclusion in CNS-focused fragment libraries or as a core for lead-like compounds where balanced lipophilicity is critical for blood–brain barrier penetration. The fluorine atom also provides a convenient ¹⁹F NMR handle for metabolic and binding studies.

Chemical Probe Development and Target Deconvolution Studies

The combination of a defined molecular target (KCNQ2/Q3 ion channel) [1], multi-supplier commercial availability at defined purity , and the presence of a fluorine atom for ¹⁹F NMR or PET tracer development makes 8-fluoro-7-methyl-THQ an attractive starting point for chemical probe campaigns requiring robust supply and analytical traceability.

Regioisomer-Controlled SAR Studies on Fluorinated Tetrahydroquinoline Scaffolds

Because the 8-fluoro-7-methyl substitution pattern is non-interchangeable with other fluorinated methyl-THQ regioisomers [2], this compound enables controlled SAR studies to map the pharmacophoric contribution of the fluorine atom position to target engagement, metabolic stability, and off-target selectivity profiles.

Quote Request

Request a Quote for 8-Fluoro-7-methyl-1,2,3,4-tetrahydroquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.